Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with a cyclopropyl group (position 6), a trifluoromethyl group (position 4), and an amino group (position 3). The carbonylamino linker connects this scaffold to a tetrahydrobenzothiophene ring with an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 2-[[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S2/c1-2-32-22(31)15-11-5-3-4-6-14(11)33-20(15)29-19(30)18-17(27)16-12(23(24,25)26)9-13(10-7-8-10)28-21(16)34-18/h9-10H,2-8,27H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNNCYYVBLILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5CC5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 626226-42-4) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 509.6 g/mol. The structure includes a thieno[2,3-b]pyridine moiety, which is known for its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3N3O3S2 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | This compound |
| Purity | >90% |
This compound exhibits several biological activities:
Study on Kinase Inhibition
In a study assessing the inhibitory effects of various thieno-pyridine derivatives on key kinases involved in Alzheimer's disease, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited DYRK1A and GSK-3α/β with IC50 values suggesting potential as a multi-target therapeutic agent .
Antimicrobial Activity Evaluation
Although direct studies on the antimicrobial efficacy of this specific compound are scarce, related thieno-pyridine derivatives have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structural similarities suggest that Ethyl 2 may exhibit comparable effects .
Safety and Toxicology
The safety profile of Ethyl 2 has not been extensively documented in human studies; however, compounds with similar structures often require careful evaluation due to potential toxicity associated with organ-specific effects . Standard safety tests should be conducted to assess its suitability for further development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
Position 6 Substituents: The cyclopropyl group in the target compound provides steric rigidity and may reduce metabolic oxidation compared to bulkier aryl groups (e.g., phenyl or 4-methoxyphenyl) .
Linked Moieties :
- The tetrahydrobenzothiophene-ethyl ester in the target compound may improve membrane permeability compared to benzoate esters () due to partial saturation and reduced planarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
